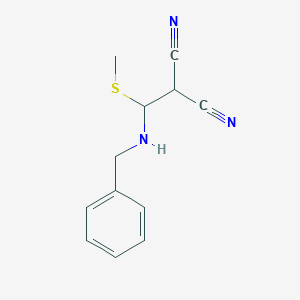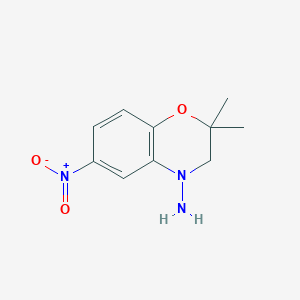![molecular formula C21H30FNO3 B8352750 [3-[3-[(dimethylamino)methyl]-2-hydroxy-2-bicyclo[4.1.0]heptanyl]-5-fluorophenyl] 2,2-dimethylpropanoate](/img/structure/B8352750.png)
[3-[3-[(dimethylamino)methyl]-2-hydroxy-2-bicyclo[4.1.0]heptanyl]-5-fluorophenyl] 2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-[3-[(dimethylamino)methyl]-2-hydroxy-2-bicyclo[410]heptanyl]-5-fluorophenyl] 2,2-dimethylpropanoate is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-[3-[(dimethylamino)methyl]-2-hydroxy-2-bicyclo[4.1.0]heptanyl]-5-fluorophenyl] 2,2-dimethylpropanoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the bicyclo[4.1.0]heptane ring system: This can be achieved through a Diels-Alder reaction followed by a ring-closing metathesis.
Introduction of the dimethylaminomethyl group: This step often involves a Mannich reaction, where a secondary amine, formaldehyde, and a ketone are reacted.
Esterification: The final step involves the esterification of 2,2-Dimethyl-propionic acid with the intermediate compound formed in the previous steps.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
[3-[3-[(dimethylamino)methyl]-2-hydroxy-2-bicyclo[4.1.0]heptanyl]-5-fluorophenyl] 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl esters.
Applications De Recherche Scientifique
[3-[3-[(dimethylamino)methyl]-2-hydroxy-2-bicyclo[4.1.0]heptanyl]-5-fluorophenyl] 2,2-dimethylpropanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and functional groups.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [3-[3-[(dimethylamino)methyl]-2-hydroxy-2-bicyclo[4.1.0]heptanyl]-5-fluorophenyl] 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The dimethylaminomethyl group can interact with biological receptors, while the ester and hydroxyl groups can participate in hydrogen bonding and other interactions. The fluorine atom on the phenyl ring can enhance the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethylpropanoic acid: A simpler compound with similar structural features but lacking the bicyclo[4.1.0]heptane ring and fluorine atom.
3-Dimethylaminomethyl-2-hydroxy-bicyclo[4.1.0]heptane: Lacks the ester and fluorine functionalities.
5-Fluoro-phenyl esters: Compounds with similar ester and fluorine functionalities but different core structures.
Uniqueness
[3-[3-[(dimethylamino)methyl]-2-hydroxy-2-bicyclo[4.1.0]heptanyl]-5-fluorophenyl] 2,2-dimethylpropanoate is unique due to its combination of a bicyclo[4.1.0]heptane ring, dimethylaminomethyl group, ester functionality, and fluorine atom. This unique combination of functional groups and structural features makes it a valuable compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C21H30FNO3 |
|---|---|
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
[3-[3-[(dimethylamino)methyl]-2-hydroxy-2-bicyclo[4.1.0]heptanyl]-5-fluorophenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C21H30FNO3/c1-20(2,3)19(24)26-17-10-15(9-16(22)11-17)21(25)14(12-23(4)5)7-6-13-8-18(13)21/h9-11,13-14,18,25H,6-8,12H2,1-5H3 |
Clé InChI |
JFSNOVAAGIPTBR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)OC1=CC(=CC(=C1)C2(C(CCC3C2C3)CN(C)C)O)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[4-(iodomethyl)phenoxy]butanoate](/img/structure/B8352689.png)
![4-[2-(2-Piperidyl)-ethyl]-quinoline](/img/structure/B8352693.png)




![2-[4-(3-Aminopropyl)piperazin-1-yl]quinoline](/img/structure/B8352744.png)
![Methyl 4-({[(cis-4-aminocyclohexyl)carbonyl]amino}methyl)benzoate](/img/structure/B8352757.png)

![2-[(2-Amino-4,5-dichlorophenyl)amino]ethanol](/img/structure/B8352768.png)


